molecular formula C15H20N2 B12638968 2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole CAS No. 919281-71-3

2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole

Cat. No.: B12638968
CAS No.: 919281-71-3
M. Wt: 228.33 g/mol
InChI Key: BQAZVJSDWKYZJU-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring. This particular compound is characterized by the presence of three methyl groups at positions 2, 4, and 5 on the imidazole ring, and a 2,4,6-trimethylphenyl group attached to the nitrogen at position 1. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with glyoxal and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions, to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or alkylated imidazole derivatives.

Scientific Research Applications

2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methyl groups and the phenyl ring can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethyl-1H-imidazole
  • 2,4,6-Trimethylphenyl-1H-imidazole
  • 1-(2,4,6-Trimethylphenyl)-1H-imidazole

Uniqueness

2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is unique due to the specific arrangement of methyl groups and the phenyl ring. This structural configuration imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

919281-71-3

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

2,4,5-trimethyl-1-(2,4,6-trimethylphenyl)imidazole

InChI

InChI=1S/C15H20N2/c1-9-7-10(2)15(11(3)8-9)17-13(5)12(4)16-14(17)6/h7-8H,1-6H3

InChI Key

BQAZVJSDWKYZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(N=C2C)C)C)C

Origin of Product

United States

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